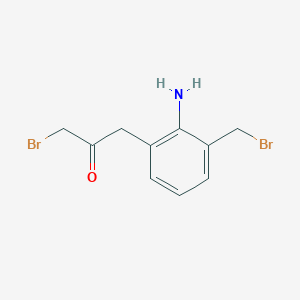
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce methylated compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-3-(methyl)phenyl)-3-methylpropan-2-one
Comparison: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, potentially leading to a broader range of applications .
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
1-[2-amino-3-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI-Schlüssel |
OWOQKHZAVQNMSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CBr)N)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


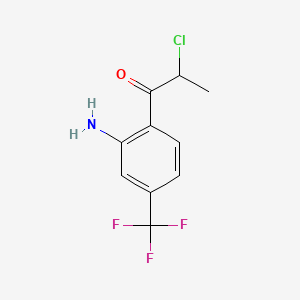
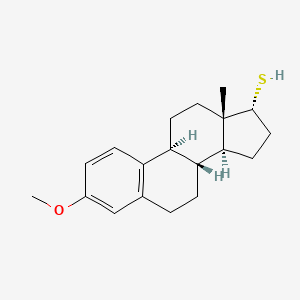

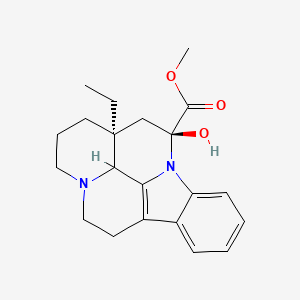
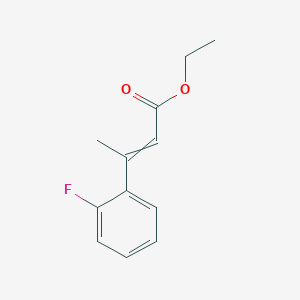
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
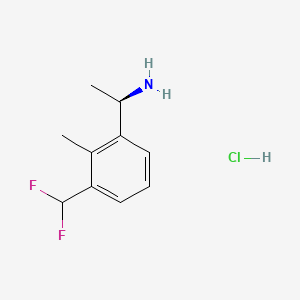
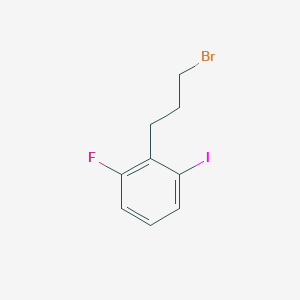
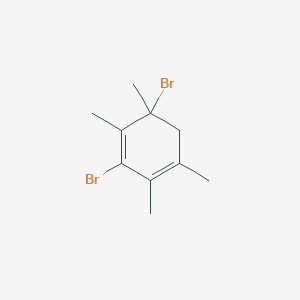
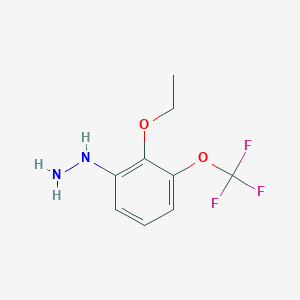
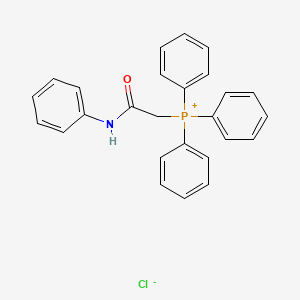
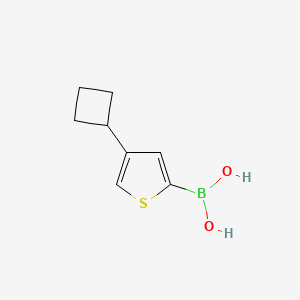

![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
